1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that features a furyl group and a pyrazolyl group connected via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 2-furylmethanamine with 1-propyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The pyrazolyl group can be reduced to form pyrazolines.
Substitution: The methanamine linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Pyrazolines.
Substitution: Various substituted methanamines.
Scientific Research Applications
1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The furyl and pyrazolyl groups can engage in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-furyl)-N-methylmethanamine: Lacks the pyrazolyl group, resulting in different chemical properties and biological activities.
1-(2-thienyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine: Contains a thienyl group instead of a furyl group, which can alter its reactivity and interactions with biological targets.
Uniqueness
1-(2-furyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the presence of both furyl and pyrazolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H18ClN3O |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1-propylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-2-6-15-7-5-11(14-15)9-13-10-12-4-3-8-16-12;/h3-5,7-8,13H,2,6,9-10H2,1H3;1H |
InChI Key |
FHXHMHCTHFPZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
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